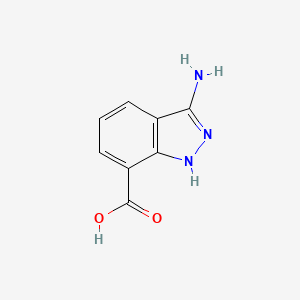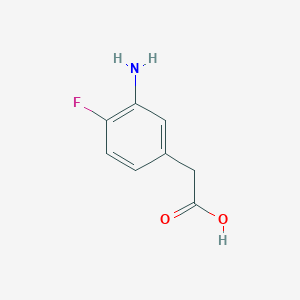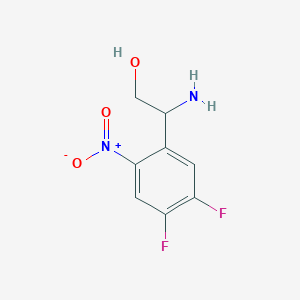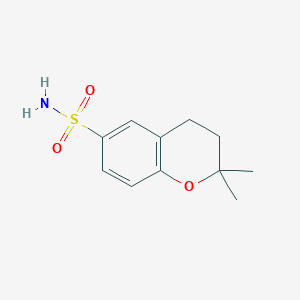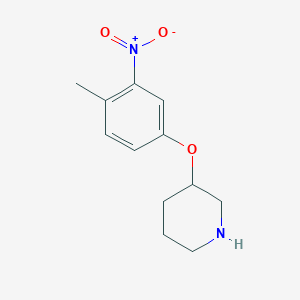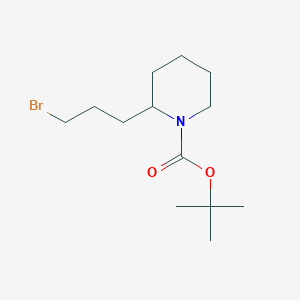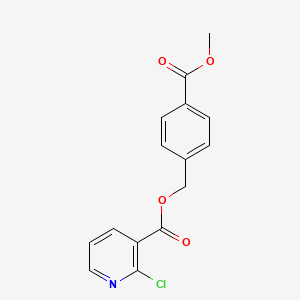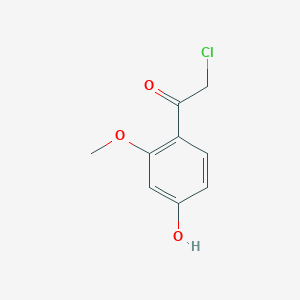
N'-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromobenzoyl group attached to a chloropyridine ring, with a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide typically involves the reaction of 4-bromobenzoic acid with 6-chloropyridine-3-carbohydrazide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the carbohydrazide . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction parameters are carefully controlled to minimize impurities and by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Coupling Reactions: The carbohydrazide moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-bromobenzoyl chloride: A related compound used in the synthesis of various organic molecules.
6-chloropyridine-3-carbohydrazide: A precursor in the synthesis of N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide.
N-acylurea derivatives: Compounds with similar structural features and applications in organic synthesis.
Uniqueness
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide is unique due to its combination of a bromobenzoyl group and a chloropyridine ring with a carbohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
785708-50-1 |
|---|---|
Fórmula molecular |
C13H9BrClN3O2 |
Peso molecular |
354.58 g/mol |
Nombre IUPAC |
N'-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-10-4-1-8(2-5-10)12(19)17-18-13(20)9-3-6-11(15)16-7-9/h1-7H,(H,17,19)(H,18,20) |
Clave InChI |
MLACBVVDYGHXMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CN=C(C=C2)Cl)Br |
Solubilidad |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
